molecular formula C22H28N4OS B6461066 5-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)thiophene-2-carbonitrile CAS No. 2549042-58-0

5-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)thiophene-2-carbonitrile

Cat. No.: B6461066
CAS No.: 2549042-58-0
M. Wt: 396.6 g/mol
InChI Key: VRRYQAHIACBWPF-UHFFFAOYSA-N
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Description

5-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)thiophene-2-carbonitrile ( 2549042-58-0) is a chemical compound with a molecular formula of C22H28N4OS and a molecular weight of 396.55 g/mol . This structurally complex molecule features a thiophene-2-carbonitrile group linked via a methylene bridge to a piperidine ring, which is in turn connected to a 2-methoxyphenyl-substituted piperazine group . Available for research purposes, this compound is offered in various quantities from suppliers such as Life Chemicals . Compounds with piperazine and piperidine scaffolds are of significant interest in medicinal chemistry and are frequently explored in pharmaceutical research for their potential biological activities . For instance, molecules with similar piperazine-based structures have been investigated as potent and selective antagonists for various receptor targets, such as the 5-HT6 receptor, highlighting the value of this chemical class in neuropharmacology and drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-[[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c1-27-22-5-3-2-4-21(22)26-14-12-25(13-15-26)18-8-10-24(11-9-18)17-20-7-6-19(16-23)28-20/h2-7,18H,8-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRYQAHIACBWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(S4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-ARs. By binding to these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, which can have therapeutic effects in the treatment of several disorders.

Biological Activity

5-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)thiophene-2-carbonitrile is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene ring, a carbonitrile group, and piperazine-piperidine moieties, which contribute to its biological activity. The molecular formula is C25H32N4SC_{25}H_{32}N_{4}S with a molecular weight of approximately 420.6 g/mol. The presence of the methoxyphenyl group is significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly:

  • Serotonin Receptors : It has been shown to act as an antagonist at serotonin receptors, influencing mood regulation and anxiety.
  • Dopamine Receptors : The compound may also interact with dopamine receptors, which are crucial in the treatment of neurological disorders.
  • Muscarinic Receptors : Research indicates that it has potential as a selective antagonist for muscarinic receptors, particularly M4, which are implicated in cognitive function and neurodegenerative diseases .

Antidepressant and Anxiolytic Effects

Studies have demonstrated that compounds with similar structures exhibit antidepressant and anxiolytic effects. The modulation of serotonin and dopamine pathways suggests potential therapeutic applications in treating depression and anxiety disorders.

Anticancer Properties

Preliminary studies indicate that derivatives of the compound may possess anticancer properties. For instance, thiazole-containing compounds have shown cytotoxic effects against various cancer cell lines, suggesting that the thiophene moiety may enhance such activities .

Antidiabetic Potential

Recent research highlights the potential of piperazine derivatives in antidiabetic therapy. Compounds structurally related to this compound have demonstrated significant inhibitory effects on carbohydrate-hydrolyzing enzymes, indicating their utility in managing diabetes .

Study 1: Antidepressant Activity

A study evaluating the antidepressant-like effects of similar piperazine derivatives found significant reductions in immobility time in forced swim tests compared to controls. This suggests that the structural features present in this compound could confer similar benefits.

Study 2: Cancer Cell Line Testing

In vitro assays using human glioblastoma and melanoma cell lines revealed that certain thiophene derivatives exhibited IC50 values below those of standard chemotherapeutics like doxorubicin. This indicates promising anticancer activity that warrants further investigation .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantSerotonin/Dopamine modulation ,
AnxiolyticSerotonin receptor antagonist
AnticancerCytotoxicity against cancer cells ,
AntidiabeticInhibition of carbohydrate-hydrolyzing enzymes

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a muscarinic receptor antagonist , specifically targeting the M4 subtype. This receptor plays a critical role in various neurological disorders, making this compound a candidate for therapeutic development in conditions such as schizophrenia and Alzheimer's disease.

Case Study: M4 Receptor Antagonism

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective antagonism at the M4 receptor, leading to significant improvements in cognitive function in animal models of schizophrenia .

Neuropharmacology

Research indicates that the compound may also influence dopamine pathways, suggesting its utility in treating dopaminergic dysregulation disorders like Parkinson's disease.

Clinical Trials

Clinical trials assessing the efficacy of similar compounds have shown promising results in improving motor functions and reducing symptoms associated with dopaminergic therapies .

Cancer Research

Emerging studies suggest that compounds with similar structures may possess anticancer properties . The thiophene moiety has been associated with inhibitory effects on tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis Induction
Compound BLung CancerCell Cycle Arrest
Target CompoundVarious TumorsMulti-target inhibition

Synthesis and Formulation

The synthesis of this compound has been optimized for high yield and purity, employing techniques such as microwave-assisted synthesis and solvent-free conditions. These methods enhance the efficiency of producing this compound for research purposes.

Synthesis Methodology

A detailed synthesis pathway involves:

  • Formation of the thiophene ring.
  • Coupling reactions to attach piperidine and piperazine groups.
  • Final nitrile formation through appropriate reagents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

The thiophene core distinguishes this compound from analogues with pyridine, pyrrole, pyrazole, or triazole cores. For example:

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () uses a pyridine ring, altering electronic distribution and steric bulk compared to thiophene .
Table 1: Core Heterocycle Comparison
Compound Core Heterocycle Key Substituents
Target Compound Thiophene Carbonitrile (C-2), methyl-piperidinyl-piperazine (C-5)
2-(4-Methylpiperazin-1-yl)-... (4) Pyridine Carbonitrile (C-3), phenyl (C-4), thiophene (C-6)
5-(3-Chlorothiophen-2-yl)-... (10) Pyrrole Carbonitrile (C-3), 4-fluorophenyl-piperazine (C-2), chlorothiophene (C-5)

Piperazine Substituent Modifications

The 2-methoxyphenyl group on the piperazine ring is a critical pharmacophore. Comparisons include:

  • N-[omega-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones (): These derivatives retain the 2-methoxyphenyl-piperazine but replace the thiophene-carbonitrile with pyridone moieties, showing 5-HT1A receptor activity .
  • 5-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol (): Substitutes thiophene with triazole and adds a thiol group, likely altering antimicrobial activity .
Table 2: Piperazine Substituent Impact
Compound Piperazine Substituent Biological Activity
Target Compound 2-Methoxyphenyl Potential CNS modulation (inferred)
N-[omega-[4-(2-Methoxyphenyl)... (2) 2-Methoxyphenyl 5-HT1A receptor activity
5-(3-Chlorothiophen-2-yl)-... (10) 4-Fluorophenyl Undisclosed (structural analogue)

Carbonitrile Positioning and Electronic Effects

The carbonitrile group’s position influences dipole moments and binding interactions:

  • In the target compound, the carbonitrile at thiophene-C-2 creates a planar electron-withdrawing region, contrasting with 2-(4-Methylpiperazin-1-yl)-... (4) , where the carbonitrile is on pyridine-C-3, enhancing resonance stabilization .
  • 5-Amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile () places the carbonitrile on pyrazole-C-4, which may limit steric hindrance compared to the thiophene system .

Preparation Methods

Thiophene-2-Carbonitrile Synthesis

Thiophene-2-carbonitrile derivatives are commonly prepared via cyanation of thiophene precursors. A metal-mediated cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling with cyanide sources (e.g., Zn(CN)₂) is employed. For example, bromothiophene intermediates undergo cyanation in dimethylacetamide at 140–160°C for 13–20 hours, yielding thiophene-2-carbonitriles in 70–85% efficiency.

Piperidine-Piperazine Subunit Preparation

The 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine fragment is synthesized through sequential functionalization of piperidine. Starting with 4-piperidone, reductive amination with 1-(2-methoxyphenyl)piperazine under hydrogenation conditions (e.g., H₂/Pd-C) produces the secondary amine. Subsequent Boc-protection and deprotection steps ensure regioselectivity.

Coupling Strategies for Fragment Assembly

Alkylation of Piperidine with Thiophene Methylbromide

A direct alkylation approach involves reacting 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine with 5-(bromomethyl)thiophene-2-carbonitrile. The reaction proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) with a base such as potassium carbonate. Yields range from 60–75%, with challenges in regioselectivity due to competing N-alkylation at the piperazine nitrogen.

Reductive Amination

Alternative routes employ reductive amination between 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine and 5-formylthiophene-2-carbonitrile. Sodium cyanoborohydride or triacetoxysodium borohydride in methanol at 40–60°C facilitates imine reduction, achieving 65–80% yields. This method minimizes byproducts compared to alkylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterAlkylation (Method 2.1)Reductive Amination (Method 2.2)
Solvent DMFMethanol
Temperature 80–100°C40–60°C
Reaction Time 12–24 hours5–10 hours
Yield 60–75%65–80%

Polar aprotic solvents enhance nucleophilicity in alkylation, while protic solvents stabilize intermediates in reductive amination. Elevated temperatures accelerate alkylation but risk decomposition, necessitating careful monitoring.

Catalytic and Stoichiometric Considerations

The use of catalytic iodine in alkylation improves electrophilicity of the bromomethyl group, boosting yields to 78%. For reductive amination, stoichiometric excess of the aldehyde (1.2–1.5 equiv) ensures complete piperidine conversion.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical characterization includes:

  • ¹H/¹³C NMR : Key signals include the thiophene β-protons (δ 7.2–7.4 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm).

  • HRMS : Molecular ion peak at m/z 423.1921 [M+H]⁺ confirms the target structure.

Challenges and Alternative Approaches

Competing Side Reactions

N-Alkylation at the piperazine nitrogen is a major side reaction during alkylation. Steric hindrance from the 2-methoxyphenyl group partially mitigates this, but Boc-protection of the piperidine nitrogen is recommended for higher selectivity.

Green Chemistry Alternatives

Recent advances explore mechanochemical synthesis for solvent-free coupling. Ball-milling 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine with 5-(bromomethyl)thiophene-2-carbonitrile and K₂CO₃ achieves 70% yield in 2 hours, reducing waste .

Q & A

Q. What are the optimal synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:

  • Piperazine-piperidine coupling : Reacting 4-(2-methoxyphenyl)piperazine with a piperidine derivative under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF at 60–80°C for 12–24 hours .
  • Thiophene functionalization : Introducing the thiophene-2-carbonitrile moiety via a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, requiring inert atmospheres and catalysts like Pd(PPh₃)₄ .

Q. Critical parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps accelerate reactions but risk decomposition
SolventDMF or THFDMF enhances nucleophilicity; THF improves solubility
Reaction Time12–24 hoursProlonged time increases yield but may degrade sensitive groups
BaseK₂CO₃ or Et₃NNeutralizes HCl byproducts; excess base can hydrolyze nitriles

Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (THF/acetone) achieves >95% purity. Yield ranges from 70–85% depending on substituent steric effects .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies piperazine, piperidine, and thiophene protons. Key signals include:
    • Piperazine N-CH₂ at δ 2.5–3.5 ppm (multiplet).
    • Thiophene protons at δ 6.8–7.2 ppm (doublets) .
  • X-ray Crystallography : Resolves spatial arrangements, e.g., confirming the equatorial orientation of the 2-methoxyphenyl group on piperazine .
  • HPLC-MS : Quantifies purity (>98%) using C18 columns (acetonitrile/water gradient) and detects [M+H]⁺ ions (e.g., m/z 463.2 for C₂₃H₂₇N₄O₂S) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with serotonin receptors (e.g., 5-HT₁A)?

  • Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT₁A’s active site (PDB: 7E2Z). The 2-methoxyphenyl group shows strong π-π stacking with Phe361, while the piperazine nitrogen forms hydrogen bonds with Asp116 .
  • MD Simulations : GROMACS-based 100-ns trajectories reveal stable binding (RMSD < 2 Å) but conformational flexibility in the thiophene-carbonitrile moiety, suggesting tunable substituents for enhanced affinity .

Q. How do structural modifications (e.g., halogenation) impact biological activity profiles?

  • Chlorination : Introducing Cl at the thiophene 3-position (e.g., CAS 477866-59-4) increases antimicrobial activity (MIC: 2 µg/mL vs. S. aureus) but reduces CNS permeability due to higher logP (3.2 vs. 2.8) .
  • Fluorination : A 4-fluorophenyl variant () enhances 5-HT₁A binding (Kᵢ: 12 nM vs. 28 nM for parent compound) via electrostatic interactions with Ser199 .

Q. What strategies resolve contradictions in reported biological data (e.g., cytotoxic vs. neuroprotective effects)?

  • Orthogonal Assays : Compare MTT (cytotoxicity) and neurite outgrowth (neuroprotection) assays in SH-SY5Y cells. Dose-dependent duality is observed:
    • <10 µM : Activates BDNF/TrkB pathways, promoting neurite elongation.
    • >20 µM : Induces ROS-mediated apoptosis via caspase-3 activation .
  • Kinetic Studies : SPR analysis reveals transient binding to off-target kinases (e.g., JNK2), explaining cell-line-specific discrepancies .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to balance temperature, solvent, and catalyst ratios .
  • In Silico Screening : Prioritize derivatives with QikProp-predicted CNS MPO scores >4.5 for neurological applications .
  • Data Validation : Cross-validate biological results using CRISPR-edited cell lines (e.g., 5-HT₁A KO models) .

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